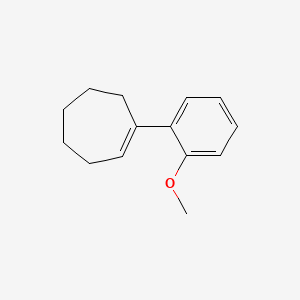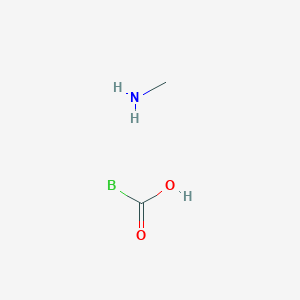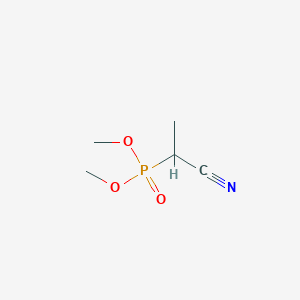
Dimethyl (1-cyanoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (1-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 1-bromo-2-cyanoethane under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (1-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, where the dimethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dimethyl (1-cyanoethyl)phosphonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. The cyano group can also undergo transformations, contributing to the compound’s versatility in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Dimethyl methylphosphonate
Comparison: Dimethyl (1-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which imparts distinct reactivity compared to other phosphonates. For example, dimethyl phosphonate lacks the cyano group, making it less versatile in certain reactions. Diethyl (1-cyanoethyl)phosphonate, while similar, has different steric and electronic properties due to the ethyl groups .
Eigenschaften
CAS-Nummer |
90250-79-6 |
|---|---|
Molekularformel |
C5H10NO3P |
Molekulargewicht |
163.11 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3 |
InChI-Schlüssel |
WFZVIZJJHOLQJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

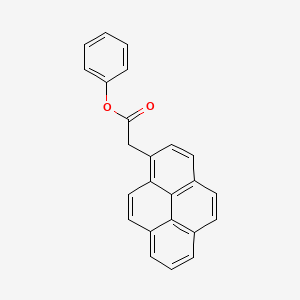
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
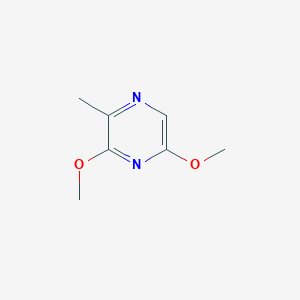
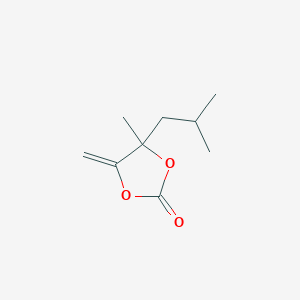
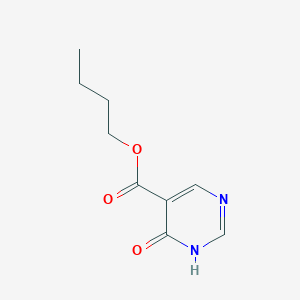
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
